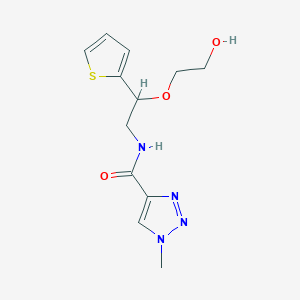

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-16-8-9(14-15-16)12(18)13-7-10(19-5-4-17)11-3-2-6-20-11/h2-3,6,8,10,17H,4-5,7H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLLQRTZGKFPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is C₁₂H₁₆N₄O₃S, with a molecular weight of 296.35 g/mol. The compound features a triazole ring, a thiophene moiety, and a hydroxyethoxy side chain, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄O₃S |

| Molecular Weight | 296.35 g/mol |

| CAS Number | 2034615-14-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

1. Enzyme Inhibition:

The compound may inhibit key enzymes involved in various metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

2. Receptor Binding:

It can bind to cellular receptors, influencing signal transduction pathways that regulate numerous physiological processes.

3. Gene Expression Modulation:

By affecting the expression of genes associated with disease states, this compound may exert its effects at the transcriptional level.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated antiproliferative effects against various cancer cell lines.

Case Study:

In a comparative study involving several triazole derivatives, it was reported that certain compounds exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Specifically, one derivative showed an IC₅₀ of 1.1 μM against MCF-7 cells, indicating strong anticancer potential .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. The tested derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

Research Findings:

In vitro studies indicated that some triazole derivatives inhibited bacterial growth significantly at concentrations as low as 10 μM. This suggests potential applications in treating bacterial infections .

Research Applications

The compound's unique structure makes it a valuable candidate for further research in various fields:

1. Medicinal Chemistry:

Due to its promising biological activities, it can be explored for developing new therapeutic agents targeting cancer and infectious diseases.

2. Drug Development:

The compound's mechanism of action may lead to the design of more effective drugs with fewer side effects compared to existing therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C12H16N4O3S

- Molecular Weight : 296.35 g/mol

- CAS Number : 2034615-14-8

The structure features a triazole ring, which is often associated with biological activity, making it a valuable scaffold for drug development.

Antiviral Activity

Research indicates that compounds containing the triazole moiety exhibit promising antiviral properties. For instance, studies have shown that similar triazole derivatives can inhibit viral replication by targeting viral proteins or host cell factors critical for the viral life cycle. The compound has been evaluated for its efficacy against various viruses, demonstrating potential as a therapeutic agent against viral infections .

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against several pathogenic bacteria and fungi. The presence of the thiophene group enhances its interaction with microbial targets. Research findings suggest that it exhibits significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating superior efficacy compared to standard antibiotics .

Antiproliferative Effects

In cancer research, compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative activity against various cancer cell lines. Studies demonstrated that these compounds inhibit cell growth effectively, with IC50 values indicating their potential as anticancer agents . The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide synthesis.

Case Study 1: Antiviral Efficacy

A study published in Molecules reported that a series of triazole derivatives exhibited antiviral activity superior to standard treatments like ribavirin. The compound's ability to inhibit viral replication was attributed to its structural features that facilitate interaction with viral proteins .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, the compound demonstrated lower MIC values than conventional antibiotics against S. aureus and E. coli. This suggests its potential role as an effective alternative in treating bacterial infections .

Case Study 3: Antiproliferative Activity

Research conducted on triazole derivatives indicated significant antiproliferative effects in vitro against various cancer cell lines. The study highlighted that certain derivatives showed IC50 values lower than those of established chemotherapeutic agents, suggesting their potential as new anticancer drugs .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via Huisgen azide-alkyne cycloaddition (click chemistry) to form the triazole core. Key steps include:

- Step 1 : Preparation of the alkyne precursor (e.g., propargyl derivatives of thiophene).

- Step 2 : Reaction with azide-containing fragments (e.g., methyl-triazole-carboxamide) under Cu(I) catalysis.

- Step 3 : Post-cycloaddition functionalization (e.g., introducing hydroxyethoxy groups via nucleophilic substitution). Reaction conditions (temperature, solvent polarity, and catalyst loading) critically influence yields and purity .

Q. How is the compound characterized structurally and analytically?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the triazole ring and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks, and π-π stacking interactions (critical for biological activity prediction) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Polar aprotic solvents (DMF, DMSO) are optimal due to the hydroxyethoxy and carboxamide groups. Aqueous solubility is pH-dependent, enhanced in basic conditions via deprotonation .

- Stability : Degrades under strong acidic/basic conditions (pH < 2 or > 12) or prolonged UV exposure. Storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Quantum Chemical Calculations : Predict transition states for cycloaddition reactions (e.g., DFT studies to assess regioselectivity).

- Molecular Dynamics Simulations : Model solvation effects and conformational flexibility of the hydroxyethoxy chain.

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts/solvents for novel derivatives .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies often arise from:

- Assay Conditions : Varying pH, temperature, or solvent carriers (e.g., DMSO concentration >1% may inhibit enzymes).

- Target Specificity : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics or CRISPR-engineered cell lines to isolate target pathways.

- Metabolic Stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific metabolism .

Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact bioactivity?

- Thiophene : Enhances π-π interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors).

- Hydroxyethoxy Chain : Increases water solubility but may reduce membrane permeability (balance via logP optimization ).

- Triazole Methyl Group : Steric effects modulate binding affinity; substitution with bulkier groups (e.g., cyclopropyl) can improve selectivity .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetics?

- In Vitro : Caco-2 cell monolayers for permeability; cytochrome P450 inhibition assays.

- In Vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations.

- Critical Parameter : Monitor oral bioavailability due to potential first-pass metabolism of the carboxamide group .

Methodological Recommendations

- Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based viability assays) to validate mechanisms .

- Synthetic Optimization : Employ design of experiments (DoE) to screen reaction variables systematically .

- Data Reproducibility : Standardize solvent purity and cell passage numbers in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.